2-(2-naphthalen-2-yloxyethyl)guanidine
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Overview
Description
2-(2-naphthalen-2-yloxyethyl)guanidine is a chemical compound with the molecular formula C13H15N3O. It is a derivative of guanidine, which is known for its high basicity and ability to form hydrogen bonds. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a guanidine group through an ethoxy bridge. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthalen-2-yloxyethyl)guanidine typically involves the reaction of 2-naphthol with 2-chloroethylamine to form 2-(2-naphthalen-2-yloxy)ethylamine. This intermediate is then reacted with a guanidylating agent such as S-methylisothiourea or di(imidazole-1-yl)methanimine to yield the final product . The reaction conditions often require mild temperatures and the presence of a base to facilitate the formation of the guanidine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthalen-2-yloxyethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The guanidine group can be reduced to form amine derivatives.
Substitution: The ethoxy bridge can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted guanidine derivatives
Scientific Research Applications
2-(2-naphthalen-2-yloxyethyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-(2-naphthalen-2-yloxyethyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A strong organic base used in various chemical and biological applications.
2-(2-naphthalen-2-yloxy)ethylamine: An intermediate in the synthesis of 2-(2-naphthalen-2-yloxyethyl)guanidine.
Naphthoquinone derivatives: Products of the oxidation of the naphthalene ring.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and the guanidine group. This combination imparts distinct chemical properties, such as high basicity and the ability to form hydrogen bonds, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
46819-60-7 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(2-naphthalen-2-yloxyethyl)guanidine |
InChI |
InChI=1S/C13H15N3O/c14-13(15)16-7-8-17-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H4,14,15,16) |
InChI Key |
NXKXIGPZLVLLLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN=C(N)N |
Origin of Product |
United States |
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